Tri(Amino-PEG3-amide)-amine TFA salt
CAS No.:
Cat. No.: VC1566841
Molecular Formula: C33H69N7O12
Molecular Weight: 755.95
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H69N7O12 |
|---|---|
| Molecular Weight | 755.95 |
| IUPAC Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) |
| Standard InChI | InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43) |
| Standard InChI Key | IQSJMACFJXJKGK-UHFFFAOYSA-N |
| SMILES | NCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Tri(Amino-PEG3-amide)-amine TFA salt is a branched PEG derivative containing three amino-terminated PEG chains connected to a central nitrogen atom. Its structure features three identical arms, each terminating with a primary amine group that provides reactive sites for conjugation .
The compound has the following key chemical identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C33H69N7O12 |
| Molecular Weight | 755.95 g/mol |
| CAS Number | 2523025-40-1 |
| IUPAC Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) |
| SMILES | NCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O |
Source: Based on supplier documentation
Structural Features
The compound's architecture consists of a tertiary amine core with three symmetrically attached PEG3-amide chains. Each chain terminates with a primary amine group that serves as a reactive site for further modifications . The TFA (trifluoroacetic acid) component acts as a counter-ion in the salt form, stabilizing the primary amines and enhancing solubility in aqueous environments .
The three PEG3 chains contribute to the compound's water solubility while maintaining flexibility, making it particularly useful for applications requiring biocompatibility and reduced immunogenicity .
Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Appearance | Solid powder |
| Purity | >98% (standard grade) |
| Solubility | Water, DMSO, DCM, DMF |
| Shelf Life | >2 years when stored properly |
| Reactivity | Primary amines react with carboxylic acids, NHS esters, and carbonyl groups |
Source: Compiled from multiple supplier specifications
Applications in Biomedical Research
Bioconjugation Chemistry
Tri(Amino-PEG3-amide)-amine TFA salt serves as a versatile platform in bioconjugation strategies, particularly where multiple attachment points are advantageous. The primary amine groups readily react with:
-
Carboxylic acids to form amide bonds
-
Activated NHS esters for efficient coupling
-
Aldehyde and ketone groups through reductive amination
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Various other electrophiles common in bioconjugation chemistry
These reactions proceed under mild conditions, making the compound suitable for conjugation to sensitive biomolecules including proteins, peptides, and nucleic acids .
Drug Delivery Systems
In pharmaceutical research, this compound contributes significantly to advanced drug delivery systems:
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Enhanced Solubility: The PEG3 chains improve aqueous solubility of conjugated drugs
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Reduced Immunogenicity: PEGylation helps shield conjugated molecules from immune recognition
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Extended Circulation Time: The branched structure can increase the half-life of therapeutic agents in the bloodstream
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Multivalent Drug Loading: The three amino terminals allow attachment of multiple drug molecules to a single carrier
These properties make Tri(Amino-PEG3-amide)-amine TFA salt valuable for designing drug delivery vehicles with improved pharmacokinetic profiles .
Antibody-Drug Conjugates
The compound has found particular utility in antibody-drug conjugate (ADC) development. Its branched structure enables:
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Higher drug-to-antibody ratios (DAR)
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Improved solubility of the final conjugate
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Enhanced payload capacity
These advantages contribute to ADCs with potentially greater efficacy and more consistent therapeutic performance .
Research Applications and Findings
Peptide Synthesis and Modification
Recent research demonstrates the utility of Tri(Amino-PEG3-amide)-amine derivatives in peptide chemistry:
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Macrocyclic Peptide Conjugation: Studies have employed PEG3 spacers in the creation of chimeric macrocyclic peptides via click chemistry, demonstrating that linker length significantly impacts biological activity
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Peptide Stability Enhancement: The incorporation of PEG3 derivatives has been shown to improve peptide stability while maintaining or enhancing bioactivity
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Site-Specific Modification: The compound facilitates site-specific modifications in peptides, enabling the creation of novel bioconjugates with tailored properties
Triazole-Linked Conjugates in Antimicrobial Research
Significant research has explored using PEG3-based linkers in creating antimicrobial peptide conjugates:
| Spacer Type | Antibacterial Activity | Observation |
|---|---|---|
| Short (Azido-glycine) | Highest potency | MIC values 0.25-2.0 μg/mL |
| Medium (C5) | Moderate | Progressive weakening of activity |
| PEG3 | Lowest | Significant reduction in potency |
Source: Research findings on antibacterial conjugates
These results demonstrate that the proximity between conjugated peptide components critically influences antimicrobial efficacy, with shorter linkers generally providing superior activity profiles .
Applications in Cancer Therapeutics
Tri(Amino-PEG3-amide)-amine TFA salt shows promise in developing cancer therapeutics:
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Targeted Drug Delivery: The compound can be used to create conjugates with improved targeting capabilities for cancer cells
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Reduced Side Effects: PEGylated nanoparticles created with this compound have demonstrated reduced systemic toxicity compared to conventional chemotherapy
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Enhanced Imaging Contrast: Research indicates that PEGylated nanoparticles developed using similar PEG derivatives can significantly improve cancer imaging specificity
Synthesis and Characterization
Synthetic Routes
The synthesis of Tri(Amino-PEG3-amide)-amine TFA salt typically involves:
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Sequential coupling of PEG3 units to a central tertiary amine core
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Installation of protected amino groups at the termini
Quality control is maintained through analytical techniques including:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
Analytical Considerations
When working with this compound, researchers should note several analytical considerations:
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TFA Content Analysis: Karl Fischer titration and ion-exchange chromatography can be used to quantify TFA content
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Salt Form Conversion: Conversion to other salt forms (e.g., acetate or HCl) may be desirable for specific biological assays to avoid TFA interference
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Biological Assay Interference: Residual TFA can alter pH in enzymatic assays and induce cytotoxicity in cell-based assays at concentrations >1%
| Condition | Recommendation |
|---|---|
| Temperature | -20°C for long-term storage |
| Environment | Dry, dark conditions |
| Container | Sealed, desiccated vials |
| Short-term (days to weeks) | 0-4°C acceptable |
| Long-term (months to years) | -20°C recommended |
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